molecular formula C14H14ClN3 B7579319 5-Chloro-2-(2-pyridin-3-ylpyrrolidin-1-yl)pyridine

5-Chloro-2-(2-pyridin-3-ylpyrrolidin-1-yl)pyridine

Cat. No. B7579319
M. Wt: 259.73 g/mol
InChI Key: BQIBTRGYDZQJNN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Chloro-2-(2-pyridin-3-ylpyrrolidin-1-yl)pyridine is a chemical compound that has been studied for its potential pharmacological properties. This compound is of interest to researchers due to its unique structure and potential applications in drug development. In

Mechanism of Action

The mechanism of action for 5-Chloro-2-(2-pyridin-3-ylpyrrolidin-1-yl)pyridine is not fully understood. However, studies have suggested that it may exert its pharmacological effects through the inhibition of certain enzymes and signaling pathways.
Biochemical and Physiological Effects:
Studies have shown that this compound can inhibit the production of pro-inflammatory cytokines, which may make it a promising candidate for the treatment of inflammatory diseases. Additionally, this compound has been shown to inhibit the growth of cancer cells in vitro, which suggests that it may have potential as a chemotherapeutic agent.

Advantages and Limitations for Lab Experiments

One advantage of using 5-Chloro-2-(2-pyridin-3-ylpyrrolidin-1-yl)pyridine in lab experiments is its unique structure, which may make it a useful tool for studying certain enzymes and signaling pathways. However, one limitation of using this compound is that its mechanism of action is not fully understood, which may make it difficult to interpret experimental results.

Future Directions

There are several potential future directions for research on 5-Chloro-2-(2-pyridin-3-ylpyrrolidin-1-yl)pyridine. One area of research could focus on further elucidating its mechanism of action, which could help to identify new therapeutic targets. Additionally, studies could investigate the potential use of this compound in combination with other drugs for the treatment of inflammatory diseases and cancer. Finally, research could focus on developing new synthetic methods for the production of this compound, which could help to improve its availability for future studies.
Conclusion:
In conclusion, this compound is a chemical compound that has been studied for its potential pharmacological properties. This compound has shown promise as an anti-inflammatory agent and as a potential chemotherapeutic agent. Further research is needed to fully understand its mechanism of action and to identify new therapeutic targets. Overall, this compound is a compound of interest to researchers in the field of pharmacology and drug development.

Synthesis Methods

The synthesis method for 5-Chloro-2-(2-pyridin-3-ylpyrrolidin-1-yl)pyridine involves the reaction of 2-(2-pyridin-3-ylpyrrolidin-1-yl)acetonitrile with phosphorus oxychloride and hydrogen chloride gas. This reaction results in the formation of the desired compound, which can be purified through recrystallization.

Scientific Research Applications

5-Chloro-2-(2-pyridin-3-ylpyrrolidin-1-yl)pyridine has been studied for its potential pharmacological properties. One area of research has focused on its potential as an anti-inflammatory agent. Studies have shown that this compound can inhibit the production of pro-inflammatory cytokines, which may make it a promising candidate for the treatment of inflammatory diseases.
Another area of research has focused on the potential use of this compound as a treatment for cancer. Studies have shown that this compound can inhibit the growth of cancer cells in vitro, and may have potential as a chemotherapeutic agent.

properties

IUPAC Name

5-chloro-2-(2-pyridin-3-ylpyrrolidin-1-yl)pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14ClN3/c15-12-5-6-14(17-10-12)18-8-2-4-13(18)11-3-1-7-16-9-11/h1,3,5-7,9-10,13H,2,4,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQIBTRGYDZQJNN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(N(C1)C2=NC=C(C=C2)Cl)C3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14ClN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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